Cas no 131043-40-8 (6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI))

6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) structure
131043-40-8 structure
Nome del prodotto:6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
Numero CAS:131043-40-8
MF:C11H14FN5O3
MW:283.258965015411
CID:166140
PubChem ID:135856019

6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
    • 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
    • 2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
    • 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1...
    • 2-Afhcp
    • 2-amino-9-[(2S,3S,4R)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3,9-dihydro-6H-purin-6-one
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-
    • 131043-40-8
    • 2-AMINO-9-[2-FLUORO-4-HYDROXY-3-(HYDROXYMETHYL)CYCLOPENTYL]-1H-PURIN-6-ONE
    • CHEMBL173866
    • 2-amino-9-[(1S,2R,3R,4S)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-6,9-dihydro-1H-purin-6-one
    • Inchi: InChI=1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)
    • Chiave InChI: HZYCFCXWLCRNAY-UHFFFAOYSA-N
    • Sorrisi: OCC1C(O)CC(N2C=NC3C(N=C(NC2=3)N)=O)C1F

Proprietà calcolate

  • Massa esatta: 283.108
  • Massa monoisotopica: 283.108
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 448
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _0.6
  • Superficie polare topologica: 126Ų

Proprietà sperimentali

  • Densità: 2.01
  • Punto di ebollizione: 665.7°Cat760mmHg
  • Punto di infiammabilità: 356.4°C
  • Indice di rifrazione: 1.853
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd